molecular formula C20H34O5 B031656 13,14-Dihydro-15-keto-pgf2alpha CAS No. 27376-76-7

13,14-Dihydro-15-keto-pgf2alpha

Cat. No.: B031656
CAS No.: 27376-76-7
M. Wt: 354.5 g/mol
InChI Key: VKTIONYPMSCHQI-XAGFEHLVSA-N
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Description

13,14-Dihydro-15-keto-prostaglandin F2alpha: is a metabolite of prostaglandin F2alpha, which is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly significant in the study of reproductive biology and has been used as a marker for prostaglandin F2alpha production in the body .

Mechanism of Action

Target of Action

The primary target of Dhk-pgf2alpha is prostaglandin F 2α (CHEBI:15553) . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.

Mode of Action

Dhk-pgf2alpha is a prostaglandin F α obtained by formal oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F 2α . It interacts with its target by reducing the C-13,14 double bond in 15-keto-prostaglandin F 2α .

Biochemical Pathways

Dhk-pgf2alpha is involved in the 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) pathway . This pathway is crucial for the metabolism of prostaglandin D2 (PGD2). Homogenates of human lung metabolize PGD2 first to 11β-PGF2α and then to 11β-15-keto-PGF2α in the presence of NAD+ .

Action Environment

The action, efficacy, and stability of Dhk-pgf2alpha can be influenced by various environmental factors. For instance, the presence of NAD+ is necessary for the metabolism of PGD2 to 11β-PGF2α and then to 11β-15-keto-PGF2α . Other factors such as pH, temperature, and the presence of other molecules could also potentially affect its action.

Biochemical Analysis

Biochemical Properties

13,14-Dihydro-15-keto-pgf2alpha is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase. This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .

Cellular Effects

It is known that it is an endogenous metabolite present in blood that can be used for the research of pregnancy .

Molecular Mechanism

It is known to be a metabolite of Prostaglandin D2 (PGD2) in the 15-hydroxy PGDH pathway .

Temporal Effects in Laboratory Settings

It is known that it is a stable metabolite and does not generate by blood elements in vitro .

Metabolic Pathways

This compound is involved in the metabolic pathway of prostaglandin F 2α. It is formed by reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 13,14-Dihydro-15-keto-prostaglandin F2alpha typically involves the oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2alpha . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes.

Chemical Reactions Analysis

Types of Reactions: : 13,14-Dihydro-15-keto-prostaglandin F2alpha undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions often involve specific temperatures and pH levels to ensure optimal results .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of various ketones and aldehydes, while reduction can result in the formation of alcohols .

Scientific Research Applications

Chemistry: : In chemistry, 13,14-Dihydro-15-keto-prostaglandin F2alpha is used as a reference compound for studying the metabolic pathways of prostaglandins. It is also used in the synthesis of other prostaglandin analogs .

Biology: : In biological research, this compound is used to study the role of prostaglandins in reproductive biology, particularly in the processes of luteolysis and parturition .

Medicine: : In medicine, 13,14-Dihydro-15-keto-prostaglandin F2alpha is used as a biomarker for monitoring prostaglandin levels in patients. It is also being investigated for its potential therapeutic applications in reproductive health .

Industry: : In the industrial sector, this compound is used in the production of prostaglandin-based pharmaceuticals and research reagents .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include other prostaglandin metabolites such as 11beta-13,14-dihydro-15-keto-prostaglandin F2alpha and 8-iso-13,14-dihydro-15-keto-prostaglandin F2alpha .

Uniqueness: : What sets 13,14-Dihydro-15-keto-prostaglandin F2alpha apart from these similar compounds is its specific role in reproductive biology and its use as a biomarker for prostaglandin F2alpha production. Its unique structure also allows it to interact with specific prostaglandin receptors, making it a valuable tool in both research and clinical settings .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-XAGFEHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019118
Record name Prostaglandin FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro-15-keto PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27376-76-7
Record name 13,14-Dihydro-15-keto-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27376-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Keto-13,14-dihydroprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027376767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin FM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-Dihydro-15-ketoprostaglandin� F2α
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 13,14-Dihydro-15-keto PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004685
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 13,14-Dihydro-15-keto-PGF2alpha related to prostaglandin F2alpha?

A1: this compound is the primary metabolite of prostaglandin F2alpha, formed through enzymatic degradation. It is more stable than its parent compound and serves as a reliable indicator of PGF2alpha activity in vivo.

Q2: What is the primary function of prostaglandin F2alpha in the context of reproduction?

A: Prostaglandin F2alpha plays a critical role in luteolysis, the process of regression of the corpus luteum (CL) in the ovary. This process is essential for regulating the estrous cycle and ultimately enabling a new ovulation cycle [, , , , , ].

Q3: How do researchers measure this compound levels, and what information can be derived from these measurements?

A: Researchers utilize sensitive techniques like enzyme immunoassays (EIA) and radioimmunoassays (RIA) to quantify this compound levels in various biological samples, including plasma, amniotic fluid, and urine [, , , , , ]. These measurements provide insights into PGF2alpha activity, helping researchers understand the dynamics of luteolysis, parturition, and other reproductive processes.

Q4: How does the pulsatile nature of this compound relate to its function in luteolysis?

A: Studies have shown that this compound is released in a pulsatile manner, particularly during luteolysis. This pulsatile release pattern is thought to be crucial for the effective regression of the corpus luteum [, , , ].

Q5: Does this compound directly interact with any receptors to exert its effects?

A: Unlike prostaglandin F2alpha, this compound is not considered biologically active and does not directly interact with receptors to elicit a physiological response [].

Q6: Can dietary factors influence this compound levels?

A: Research suggests that dietary components, particularly fatty acids, can impact this compound levels. For example, diets rich in omega-3 fatty acids, like those found in linseed oil and fish oil, have been linked to altered PGFM levels and potential modifications in prostaglandin synthesis [, ].

Q7: How does this compound relate to the understanding of parturition?

A: Studies examining this compound levels in conjunction with other hormones like progesterone and estrogen provide valuable information about the intricate hormonal interplay during parturition. This includes understanding the role of prostaglandins in initiating uterine contractions [, ].

Q8: Are there differences in this compound dynamics across different species?

A: Yes, the research highlights species-specific differences in this compound dynamics and its relationship to reproductive processes. For example, studies in mares indicate that a single pulse of prostaglandin F2alpha might not be sufficient to induce complete luteolysis, unlike in ruminants [].

Q9: What are the implications of understanding this compound dynamics for animal husbandry and veterinary medicine?

A: A deeper understanding of this compound allows for better management of reproductive cycles in livestock, optimizing breeding programs and potentially improving fertility rates [, ].

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